![molecular formula C7H13BrO B2768128 2-(2-Bromoethoxy)ethylcyclopropane CAS No. 1697523-66-2](/img/structure/B2768128.png)
2-(2-Bromoethoxy)ethylcyclopropane
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Overview
Description
2-(2-Bromoethoxy)ethylcyclopropane is a chemical compound with the CAS Number: 1697523-66-2 . It has a molecular weight of 193.08 . This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Molecular Structure Analysis
The IUPAC name for this compound is (2-(2-bromoethoxy)ethyl)cyclopropane . The Inchi Code for this compound is 1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2 . The molecular structure analysis of this compound would require more specific tools such as spectroscopy or crystallography, which are beyond my current capabilities.Scientific Research Applications
Synthesis and Biological Evaluation
Cyclopropane derivatives, including those with bromophenol moieties, have been synthesized and evaluated for their biological activities. For instance, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety and their efficacy as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have applications in treating diseases such as Alzheimer's, Parkinson's, and senile dementia. The study demonstrates the potential therapeutic applications of cyclopropane derivatives in medicinal chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Polymer Chemistry Applications
Cyclopropane-containing polymers have been modified post-polymerization to alter their physical properties for various applications. Ntoukam, Mutlu, and Théato (2020) performed substitution and addition reactions on poly(vinylcyclopropanes), demonstrating the versatility of cyclopropane derivatives in designing materials with tailored properties for specific applications (Ntoukam, Mutlu, & Théato, 2020).
Mechanistic Studies and Ring Transformation
Mechanistic studies have provided insights into the reactions of cyclopropane derivatives under various conditions. For example, Shi, Liu, and Tang (2006) reported on the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, showcasing the potential of cyclopropane derivatives in synthetic organic chemistry for constructing complex molecular frameworks (Shi, Liu, & Tang, 2006).
Agricultural and Ethylene Regulation
In the agricultural sector, the manipulation of ethylene perception and synthesis using cyclopropane derivatives like 1-methylcyclopropene (1-MCP) has significantly impacted post-harvest management of fruits and vegetables. Watkins (2006) reviewed the commercial adoption of 1-MCP to improve the quality and extend the shelf life of apples and other produce, highlighting the role of cyclopropane derivatives in ethylene regulation and their broader implications for food science and technology (Watkins, 2006).
Safety and Hazards
The safety data sheet for this compound indicates that it is considered hazardous . It is classified as a flammable liquid and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-bromoethoxy)ethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGUBDHPQSKYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)ethylcyclopropane |
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